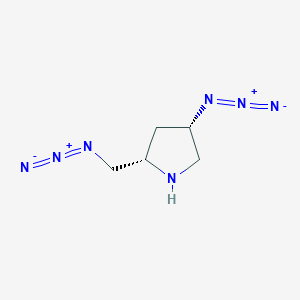
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Esterification: The reaction of pentanedioic acid with ethanol in the presence of an acid catalyst to form the diethyl ester.
Aldol Condensation: The formation of the 3,3-bis(1-oxo-4-penten-1-yl) moiety through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, optimized for yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of multiple functional groups, which can participate in various reaction pathways. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanedioic acid, diethyl ester: A simpler ester derivative of pentanedioic acid.
3,3-bis(1-oxo-4-penten-1-yl)pentanedioic acid: A similar compound without the ester groups.
Eigenschaften
CAS-Nummer |
918544-91-9 |
|---|---|
Molekularformel |
C19H28O6 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
diethyl 3,3-di(pent-4-enoyl)pentanedioate |
InChI |
InChI=1S/C19H28O6/c1-5-9-11-15(20)19(13-17(22)24-7-3,14-18(23)25-8-4)16(21)12-10-6-2/h5-6H,1-2,7-14H2,3-4H3 |
InChI-Schlüssel |
NVHHTDJROYXCHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)CCC=C)C(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)






